molecular formula C11H19N3O3 B13016692 3-(3-(2-Oxoimidazolidin-1-yl)piperidin-1-yl)propanoic acid

3-(3-(2-Oxoimidazolidin-1-yl)piperidin-1-yl)propanoic acid

Cat. No.: B13016692
M. Wt: 241.29 g/mol
InChI Key: HCXJLECAEDNARH-UHFFFAOYSA-N
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Description

3-(3-(2-Oxoimidazolidin-1-yl)piperidin-1-yl)propanoic acid is a complex organic compound that features both imidazolidinone and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Oxoimidazolidin-1-yl)piperidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the piperidine ring, and finally the propanoic acid group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Oxoimidazolidin-1-yl)piperidin-1-yl)propanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

3-(3-(2-Oxoimidazolidin-1-yl)piperidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3-(2-Oxoimidazolidin-1-yl)piperidin-1-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxoimidazolidin-1-yl derivatives: These compounds share the imidazolidinone ring and may have similar chemical properties and reactivity.

    Piperidine derivatives: Compounds containing the piperidine ring can exhibit comparable biological activities and synthetic utility.

    Propanoic acid derivatives: These compounds are structurally related and can be used in similar applications, particularly in medicinal chemistry.

Uniqueness

What sets 3-(3-(2-Oxoimidazolidin-1-yl)piperidin-1-yl)propanoic acid apart is the combination of the imidazolidinone and piperidine rings within a single molecule, along with the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

3-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]propanoic acid

InChI

InChI=1S/C11H19N3O3/c15-10(16)3-6-13-5-1-2-9(8-13)14-7-4-12-11(14)17/h9H,1-8H2,(H,12,17)(H,15,16)

InChI Key

HCXJLECAEDNARH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)N2CCNC2=O

Origin of Product

United States

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